![molecular formula C30H32F3NO15 B564726 Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 195210-09-4](/img/structure/B564726.png)
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Descripción general
Descripción
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a fluorogenic substrate used in biochemical assays. This compound is designed to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying enzyme activities, substrate specificity, and kinetic properties in various biological and chemical contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate typically involves multiple steps:
Acetylation: The starting material, 4-Trifluoromethylumbelliferyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetylated derivative.
Glycosylation: The tetra-O-acetylated derivative is then glycosylated with A-D-N-Acetylneuraminate Methyl Ester using a glycosyl donor and a promoter like silver triflate or trimethylsilyl triflate.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the acetylation and glycosylation steps.
Continuous Flow Chemistry: For increased efficiency and yield, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate undergoes several types of reactions:
Hydrolysis: Enzymatic hydrolysis cleaves the ester bonds, releasing the fluorescent 4-Trifluoromethylumbelliferyl moiety.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as neuraminidase are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Hydrolysis: The major product is 4-Trifluoromethylumbelliferyl, which emits fluorescence.
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Substitution: Substituted derivatives at the acetylated positions.
Aplicaciones Científicas De Investigación
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of scientific research applications:
Biochemistry: Used in enzyme assays to study the activity and specificity of neuraminidases.
Molecular Biology: Employed in the study of glycosylation processes and the role of sialic acids in cellular functions.
Medicine: Utilized in diagnostic assays for detecting neuraminidase activity in pathogens like influenza viruses.
Industry: Applied in high-throughput screening for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves enzymatic cleavage by neuraminidases. The enzyme recognizes and binds to the sialic acid moiety, catalyzing the hydrolysis of the ester bond. This reaction releases the fluorescent 4-Trifluoromethylumbelliferyl moiety, which can be detected and quantified using fluorescence spectroscopy. The molecular targets are the neuraminidase enzymes, and the pathway involves the cleavage of sialic acid residues from glycoproteins or glycolipids .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl α-L-Idopyranosiduronic Acid: Another fluorogenic substrate used in enzyme assays.
4-Methylumbelliferyl Palmitate: Used for studying lysosomal acid lipase activity.
4-Methylumbelliferyl α-L-iduronide: Employed in assays for α-L-iduronidase activity.
Uniqueness
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is unique due to its specific application in studying neuraminidase activity and its ability to release a highly fluorescent signal upon enzymatic cleavage. This makes it particularly valuable in diagnostic assays and high-throughput screening for neuraminidase inhibitors .
Propiedades
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)/t22-,23-,25+,26?,27+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBVRZZLWPPFC-HMIXGCIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F3NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858528 | |
| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195210-09-4 | |
| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


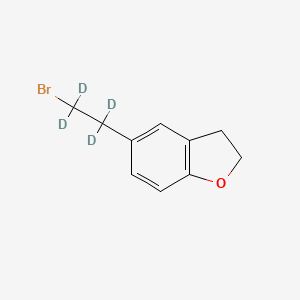
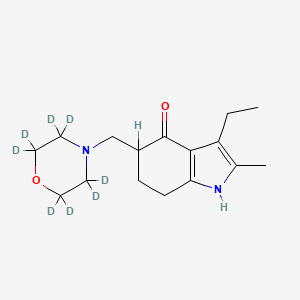
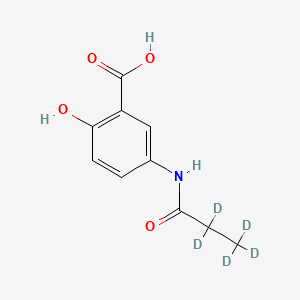
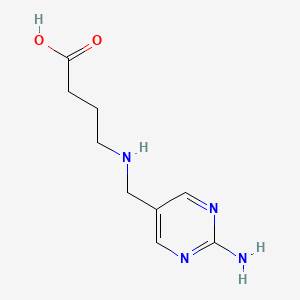
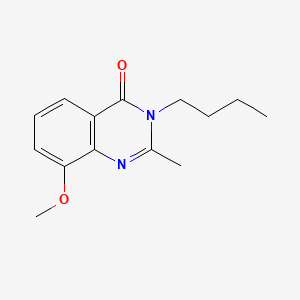

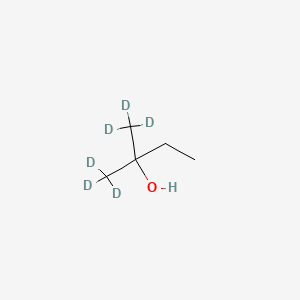
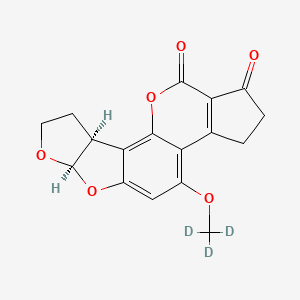
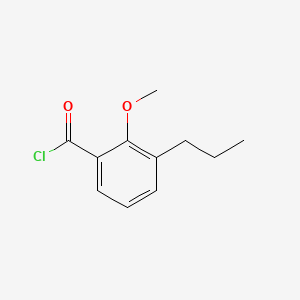
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
